molecular formula C18H17N5O3 B5042118 MFCD11842665

MFCD11842665

Cat. No.: B5042118
M. Wt: 351.4 g/mol
InChI Key: VDNGEFUCYFBZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD11842665 is a chemical compound identified by its unique MDL number. This compound is used in various scientific research fields due to its unique properties and reactivity. It is essential in the development of new materials and the study of chemical reactions.

Preparation Methods

The synthesis of MFCD11842665 involves several steps, including the use of specific reagents and reaction conditions. The preparation methods can vary depending on the desired purity and yield. Industrial production methods often involve large-scale synthesis techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

MFCD11842665 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD11842665 has numerous applications in scientific research. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, it can be used as a probe to study biological processes. In medicine, it may have potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD11842665 involves its interaction with specific molecular targets. These interactions can affect various pathways and processes within a cell or organism. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

MFCD11842665 can be compared with other similar compounds to highlight its unique properties Similar compounds may include those with similar structures or reactivity

Properties

IUPAC Name

N-(4-acetylphenyl)-5-amino-1-(4-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-11(24)12-3-5-13(6-4-12)20-18(25)16-17(19)23(22-21-16)14-7-9-15(26-2)10-8-14/h3-10H,19H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNGEFUCYFBZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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